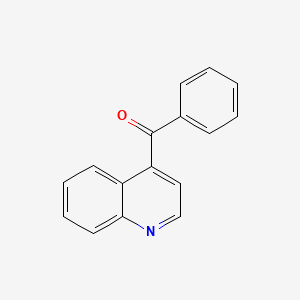

4-Benzoylquinoline

CAS No.:

Cat. No.: VC4025957

Molecular Formula: C16H11NO

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11NO |

|---|---|

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | phenyl(quinolin-4-yl)methanone |

| Standard InChI | InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H |

| Standard InChI Key | SFNPLKFRSAOPJZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-benzoylquinoline consists of a quinoline ring system fused with a benzoyl moiety at the 4-position. The quinoline nitrogen at position 1 and the ketone group at position 4 create a polarized electronic environment, influencing reactivity and intermolecular interactions . Key structural features include:

Physical Properties

Data from experimental studies and computational models reveal the following characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.27 g/mol | |

| Melting Point | 60°C | |

| Boiling Point | 375.51°C (estimated) | |

| Density | 1.0958 g/cm³ (estimated) | |

| Solubility | Low in water; soluble in DMSO |

The compound’s low aqueous solubility and moderate melting point suggest utility in non-polar solvents for synthetic applications .

Synthesis Methodologies

Copper-Catalyzed Aerobic Oxygenation

Sterckx et al. demonstrated the use of copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO) under oxygen atmosphere to oxidize 4-benzylpyridine N-oxide derivatives to 4-benzoylquinoline . Key conditions include:

-

Catalyst: 10 mol% CuI

-

Solvent: DMSO (1.0 M)

-

Temperature: 120°C

Doebner Reaction

A modified Doebner reaction involving condensation of benzaldehyde with aminobenzophenone derivatives in acetic acid yields 4-benzoylquinoline-4-carboxylic acid intermediates, which can be decarboxylated to the target compound . For example:

-

Reactants: 4-Aminobenzophenone, benzaldehyde, pyruvic acid

-

Conditions: Reflux in acetic acid (12–24 hrs)

Visible-Light Photoredox Catalysis

Recent advances employ visible-light-induced cyclization of aromatic enamines with alkynes, using palladium or copper catalysts . This method offers mild conditions (room temperature, aerobic) and moderate yields (50–65%) .

Biological and Pharmacological Activities

Antimicrobial Properties

Quinoline derivatives, including 4-benzoylquinoline analogs, exhibit potent activity against Gram-positive bacteria. For instance:

-

Staphylococcus aureus: Analogous 6-benzoylquinoline-4-carboxylic acid derivatives show MIC values of 8.45 μM, comparable to ciprofloxacin (3.80 μM) .

-

Mechanism: Inhibition of DNA gyrase, critical for bacterial DNA replication .

Applications in Organic Synthesis

Diels-Alder Reactions

4-Benzoylquinoline serves as a dienophile in Diels-Alder reactions with electron-deficient dienes, yielding tetrahydroquinoline derivatives . For example, reactions with maleic anhydride produce tricyclic adducts with >70% regioselectivity .

Photoredox Catalysis

The compound’s electron-deficient quinoline ring facilitates visible-light-mediated cross-couplings. In one study, it participated in oxidative cyclization with alkynes to form polycyclic aromatic hydrocarbons (PAHs) under blue LED irradiation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume